molecular formula C15H22N2O5 B2788287 10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane CAS No. 300359-71-1

10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane

Cat. No. B2788287
CAS RN: 300359-71-1
M. Wt: 310.35
InChI Key: ADVUCUCSVSOBQR-UHFFFAOYSA-N
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Description

The compound “10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane” is a cyclic compound with a nitrobenzyl group attached. Nitrobenzyl compounds are a class of organic compounds containing a benzene ring with a nitro group and a benzyl group .


Synthesis Analysis

While specific synthesis methods for “10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane” are not available, nitrobenzyl compounds can generally be synthesized from nitrotoluene . For example, 4-nitrobenzyl bromide can be synthesized from p-nitrotoluene . Another method involves the bromination of p-nitrotoluene to generate 4-nitrobenzyl bromide, followed by hydrolysis to obtain p-nitrobenzyl alcohol .


Chemical Reactions Analysis

Nitrobenzyl compounds can undergo various chemical reactions. For instance, 4-nitrobenzyl chloride can undergo reduction by NADPH to yield 4-nitrotoluene . Another study shows that nitrobenzyl compounds can be activated to reactive electrophiles .

Scientific Research Applications

Mechanism of Action

Target of Action

Compounds with a similar 4-nitrobenzyl group have been found to interact with glutathione s-transferase p , a detoxification enzyme that plays a crucial role in cellular defense against toxicants and oxidative stress.

Mode of Action

It’s known that nitrobenzyl derivatives can be reduced by nitroreductases , enzymes that are often overexpressed in certain types of cells, such as cancer cells . This reduction can lead to the release of active compounds or the alteration of the original compound, which can then interact with its target.

Biochemical Pathways

Nitrobenzyl derivatives have been associated with the glutathione pathway , which plays a significant role in cellular defense mechanisms.

Pharmacokinetics

Nitrobenzyl derivatives have been found to interact with equilibrative nucleoside transporters , which could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Result of Action

Nitrobenzyl derivatives have been associated with the inhibition of certain enzymes and the activation of specific cell death pathways .

Action Environment

It’s known that the activity of nitrobenzyl derivatives can be influenced by the presence of nitroreductases , which can be overexpressed in certain environments, such as hypoxic tumor cells .

properties

IUPAC Name

10-[(4-nitrophenyl)methyl]-1,4,7-trioxa-10-azacyclododecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c18-17(19)15-3-1-14(2-4-15)13-16-5-7-20-9-11-22-12-10-21-8-6-16/h1-4H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVUCUCSVSOBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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